N(6')-acetylkanamycin B is a modified derivative of kanamycin B, an aminoglycoside antibiotic. This compound is primarily produced through the enzymatic action of aminoglycoside N6'-acetyltransferase, which catalyzes the transfer of an acetyl group from acetyl-CoA to the 6' nitrogen of kanamycin B. This modification is significant as it alters the antibiotic's activity and resistance profile against various bacterial strains.
N(6')-acetylkanamycin B falls under the category of aminoglycoside antibiotics and is specifically classified as a N-acetylated derivative of kanamycin B. The enzyme responsible for its synthesis, aminoglycoside N6'-acetyltransferase (EC 2.3.1.82), plays a crucial role in modifying the antibiotic structure, thus influencing its pharmacological properties .
The synthesis of N(6')-acetylkanamycin B occurs via a biochemical reaction catalyzed by aminoglycoside N6'-acetyltransferase. The reaction can be summarized as follows:
This reaction involves the transfer of an acetyl group from acetyl-CoA to the 6' position of kanamycin B, resulting in the formation of N(6')-acetylkanamycin B and coenzyme A as a byproduct .
The enzymatic process requires specific conditions, including optimal pH and temperature, which vary depending on the source organism producing the enzyme. Structural studies have revealed several crystal forms of aminoglycoside N6'-acetyltransferase, providing insights into its active site and substrate specificity .
N(6')-acetylkanamycin B retains the core structure of kanamycin B but includes an acetyl group at the 6' nitrogen position. This modification alters its molecular interactions and stability.
The molecular formula for N(6')-acetylkanamycin B is , with a molecular weight of approximately 466.60 g/mol. The presence of the acetyl group modifies its solubility and binding affinity compared to unmodified kanamycin B .
N(6')-acetylkanamycin B can undergo various chemical reactions typical of aminoglycosides, including hydrolysis and deacetylation, which can affect its antibacterial activity. The primary reaction involving its formation has been detailed previously.
The stability and reactivity of N(6')-acetylkanamycin B are influenced by environmental factors such as pH and temperature, which can lead to degradation or loss of activity over time .
N(6')-acetylkanamycin B exerts its antibacterial effects by binding to bacterial ribosomes, inhibiting protein synthesis. The acetylation at the 6' position can reduce binding affinity to ribosomal RNA, thereby affecting its efficacy against certain bacterial strains .
Studies indicate that modifications like those seen in N(6')-acetylkanamycin B can lead to varying levels of resistance in bacteria due to altered interactions with ribosomal targets .
N(6')-acetylkanamycin B is typically a white to off-white powder that is soluble in water and exhibits stability under controlled conditions.
Key chemical properties include:
N(6')-acetylkanamycin B has significant applications in microbiology and pharmacology:
N(6')-acetylkanamycin B(4+) is a structurally modified aminoglycoside characterized by a quadruply charged ammonium ion at physiological pH (7.3). This charge state arises from protonation at four amino groups (–NH₃⁺), while its N(6′) position is acetylated (CH₃C=O–NH–). The molecular formula is C₂₀H₄₃N₅O₁₁⁴⁺, with a molecular weight of 529.6 g/mol [1] [4] [10]. The protonation pattern is governed by distinct pKa values inherited from kanamycin B:
Table 1: Protonation Sites and pKa Values
Nitrogen Position | pKa | Protonation State at pH 7.3 |
---|---|---|
N-1 | 8.10 | Partially protonated |
N-3 | 6.78 | Fully protonated |
N-2′ | 7.36 | Fully protonated |
N-3″ | 7.65 | Fully protonated |
N-6′ (acetylated) | – | Non-protonatable |
The stereochemistry is defined by three rings: a central 2-deoxystreptamine (2-DOS) with attached glucose (ring A) and 6-acetylated glucosamine (ring B). The isomeric SMILES notation confirms its absolute configuration:
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+])[NH3+])[NH3+])O)O
This reflects D-glucose configurations at all chiral centers [1] [9] [10].
Structurally, N(6')-acetylkanamycin B differs from kanamycin B by acetylation of the 6′-amino group (Fig. 1). This modification:
Table 2: Structural and Functional Comparison with Kanamycin B
Property | Kanamycin B | N(6′)-acetylkanamycin B |
---|---|---|
Molecular Formula | C₁₈H₃₇N₅O₁₀⁺⁵ | C₂₀H₄₃N₅O₁₁⁺⁴ |
Protonatable Amines | 5 | 4 |
Key Functional Group | –NH₂ at 6′ position | –NHAc at 6′ position |
MIC vs. E. coli* | 1 µg/mL | 128 µg/mL |
*Data adapted from MIC studies [2] [6].
Biochemically, acetylation abolishes antibacterial activity by reducing ribosomal affinity. Enzymatically, it is synthesized via AAC(6′)-Ib acetyltransferase, which transfers an acetyl group from acetyl-CoA to kanamycin B [1] [7]:
Acetyl-CoA + kanamycin B → CoA + N(6′)-acetylkanamycin B
Crystallography:
The complex of its biosynthetic enzyme, AAC(6′)-Im, with kanamycin A was resolved at 1.95 Å resolution (PDB: not explicitly listed, but see [8]). The aminoglycoside binds in a shallow, negatively charged pocket via 12 hydrogen bonds. Four bonds anchor ring A to residues in β-strands β3/β5, while rings B and C interact with helices α2/α4 [2]. In AAC(6′)-Ii (PDB: 1B87), acetyl-CoA cofactor positioning reveals a conserved catalytic mechanism among GCN5-related acetyltransferases [5].
Mass Spectrometry:
Collision cross-section (CCS) values for ions include:
Nuclear Magnetic Resonance:
Although direct NMR data for N(6′)-acetylkanamycin B is limited in the search results, its precursor kanamycin B exhibits the following ¹³C chemical shifts:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7